molecular formula C13H18O4 B14203253 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one CAS No. 918814-69-4

1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one

Cat. No.: B14203253
CAS No.: 918814-69-4
M. Wt: 238.28 g/mol
InChI Key: XBMACXRVJSWZPC-UHFFFAOYSA-N
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Description

1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one is an organic compound with a complex structure that includes hydroxyl groups, an ether linkage, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative with an appropriate alkyl halide, followed by oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one is unique due to its specific substitution pattern and the presence of both hydroxyl and ether groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

918814-69-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1-[2,6-dihydroxy-4-(3-methylbutoxy)phenyl]ethanone

InChI

InChI=1S/C13H18O4/c1-8(2)4-5-17-10-6-11(15)13(9(3)14)12(16)7-10/h6-8,15-16H,4-5H2,1-3H3

InChI Key

XBMACXRVJSWZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=C(C(=C1)O)C(=O)C)O

Origin of Product

United States

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